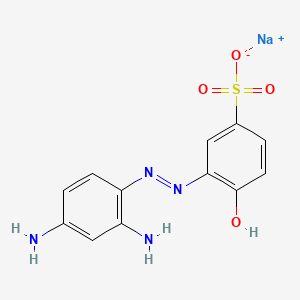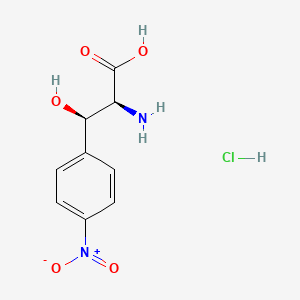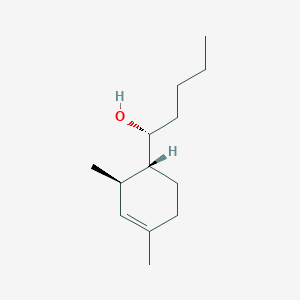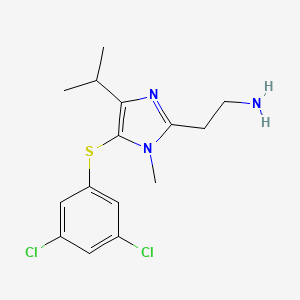
2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
The synthesis of 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole typically involves multiple steps. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the aminoethyl group and the 3,5-dichlorophenylthio moiety. The reaction conditions usually require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the imidazole ring or the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the chlorinated phenyl ring, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the phenylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole include other imidazole derivatives with different substituents. For example:
2-(2-Aminoethyl)-4-isopropyl-1-methyl-1H-imidazole: Lacks the 3,5-dichlorophenylthio group, which may result in different biological activity.
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole: Lacks the aminoethyl group, affecting its ability to form hydrogen bonds.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
178979-73-2 |
|---|---|
Fórmula molecular |
C15H19Cl2N3S |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C15H19Cl2N3S/c1-9(2)14-15(20(3)13(19-14)4-5-18)21-12-7-10(16)6-11(17)8-12/h6-9H,4-5,18H2,1-3H3 |
Clave InChI |
RGBBGWWCUGIVNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CCN)C)SC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


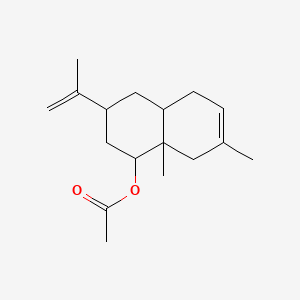





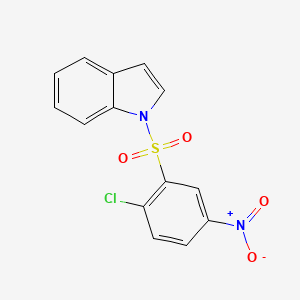
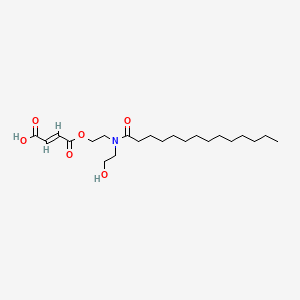
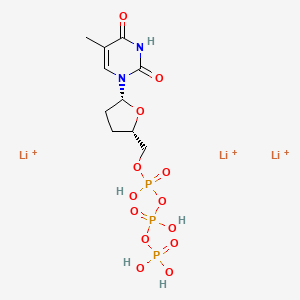
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
